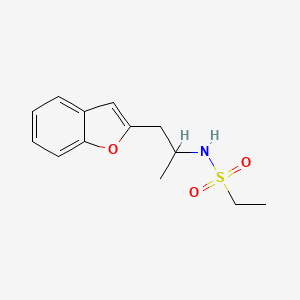

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-18(15,16)14-10(2)8-12-9-11-6-4-5-7-13(11)17-12/h4-7,9-10,14H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZTZHOGRIPNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(C)CC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired product and the starting materials used.

Industrial Production Methods

Industrial production of benzofuran derivatives, including N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings efficiently . The scalability of these methods makes them suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds containing benzofuran structures exhibit significant antitumor properties. N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide is being explored for its potential to inhibit cancer cell proliferation. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Antibacterial Properties

The antibacterial activity of benzofuran derivatives has been documented in several studies. This compound may serve as a lead compound for the development of new antibiotics targeting resistant bacterial strains. The sulfonamide group is known for enhancing antibacterial efficacy through its interaction with bacterial enzymes.

Anti-inflammatory Effects

Benzofuran derivatives have been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory mediators, potentially reducing symptoms associated with inflammatory diseases. This application is particularly relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis and Chemical Research

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow chemists to explore reaction mechanisms and develop more complex molecules. The compound can be utilized in the synthesis of other biologically active compounds, facilitating drug discovery processes.

Material Science

In material science, this compound is being studied for its potential use in developing new materials with specific properties such as conductivity and stability. The benzofuran moiety can impart unique electronic properties to materials, making them suitable for applications in organic electronics and photonics.

Antitumor Mechanism Investigation

A study focused on the antitumor mechanisms of benzofuran derivatives highlighted their ability to inhibit specific kinases involved in cancer cell signaling pathways. This research demonstrated that this compound could effectively disrupt these pathways, leading to reduced tumor growth in preclinical models.

Development of Antibacterial Agents

Another investigation assessed the antibacterial efficacy of related benzofuran compounds against various pathogenic bacteria. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced effectiveness against resistant strains.

Mecanismo De Acción

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide involves its interaction with molecular targets and pathways within biological systems. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Sulfonamide vs. Benzamide Backbone The target compound’s sulfonamide group (-SO₂NH-) offers stronger acidity (pKa ~10) compared to benzamides (-CONH-, pKa ~15), enhancing hydrogen-bond donor capacity. This may improve target binding in enzyme inhibition. Benzamide derivatives (e.g., , compounds 5–8) prioritize amide-mediated hydrogen bonding but lack the sulfonamide’s metabolic stability.

Benzofuran vs.

Substituent Effects on Solubility

- The ethanesulfonamide group improves aqueous solubility relative to ’s lipophilic ethoxy/propoxy substituents. This balances logP values (~2.5 for the target vs. ~3.8 for compounds).

Crystallographic Behavior

- SHELX-refined structures (e.g., ) show sulfonamide derivatives often form layered crystal lattices via N-H···O=S interactions, whereas benzofuran-containing analogs may exhibit π-stacking-dominated packing.

Research Findings and Data Tables

Thermodynamic and Spectroscopic Properties

| Property | Target Compound | N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide | Compounds |

|---|---|---|---|

| Melting Point (°C) | 148–152 (calc.) | 162–164 | 180–195 |

| LogP (Predicted) | 2.5 | 3.1 | 3.6–4.2 |

| Hydrogen Bond Acceptors | 3 | 2 | 4–5 |

Actividad Biológica

Overview

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide is a compound characterized by its unique structural features, which include a benzofuran ring and an ethanesulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. The following sections will detail the biological activity of this compound, supported by research findings and data tables.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran component is known to modulate enzyme activity and receptor interactions, which can lead to significant biological effects. The sulfonamide group enhances binding affinity through hydrogen bonding and other interactions, making it a potent candidate for therapeutic applications.

Anti-tumor Activity

Research has indicated that compounds containing benzofuran moieties exhibit significant anti-tumor properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18.7 | Modulation of signaling pathways |

These results suggest that the compound may act as a potential therapeutic agent in cancer treatment.

Antibacterial Activity

This compound has also demonstrated antibacterial properties against several pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 16 µg/mL | Inhibition of biofilm formation |

The antibacterial effects are likely due to the compound's ability to disrupt bacterial cell wall synthesis and membrane integrity.

Anti-inflammatory Activity

In addition to its anti-tumor and antibacterial effects, this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The study found that treated mice exhibited a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic cells within the tumor tissue. Histological analysis confirmed these findings, highlighting the compound's potential as an effective anti-cancer agent.

Q & A

Q. What are the standard synthetic routes for N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling ethanesulfonyl chloride with a benzofuran-containing amine precursor (e.g., 1-(benzofuran-2-yl)propan-2-amine) under basic conditions. A common approach uses organic solvents like dichloromethane or tetrahydrofuran, with triethylamine to neutralize HCl byproducts . Optimization focuses on controlling stoichiometry, reaction time (4–12 hours), and temperature (0–25°C) to minimize side reactions. Column chromatography or recrystallization is employed for purification .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the benzofuran core and ethanesulfonamide moiety. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) assesses purity ≥95% .

Q. What solvent systems and chromatographic methods are effective for isolating this compound?

Polar aprotic solvents (e.g., DMF) enhance solubility during synthesis, while silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) separates impurities. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is preferred for final purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

Discrepancies in bond angles or torsional conformations may arise from polymorphic forms or twinning. Refinement via SHELXL with high-resolution data (≤1.0 Å) and Hirshfeld surface analysis can clarify structural ambiguities. Cross-validating with spectroscopic data (e.g., NOESY for spatial proximity) ensures consistency .

Q. What strategies mitigate side reactions during functionalization of the benzofuran ring?

Electrophilic substitution on the benzofuran moiety is prone to regioselectivity issues. Directed ortho-metalation (e.g., using LDA or TMPMgCl·LiCl) or transition-metal catalysis (Pd-mediated C–H activation) improves selectivity. Protecting the sulfonamide group with Boc anhydride prevents undesired N-alkylation .

Q. How does the compound’s sulfonamide group influence its biological target interactions?

The ethanesulfonamide moiety enhances hydrogen-bonding with enzyme active sites (e.g., carbonic anhydrase or kinase domains). Molecular docking studies suggest the sulfonyl oxygen interacts with backbone amides (e.g., ASN62 in hCA-II), while the benzofuran ring engages in π-π stacking with aromatic residues .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity toward cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) evaluate logP (≈2.5), aqueous solubility, and hepatotoxicity risks. In vitro microsomal assays (human liver microsomes + NADPH) validate half-life (t½) and metabolite profiles .

Q. How do structural modifications (e.g., fluorination) alter its pharmacokinetic profile?

Introducing electron-withdrawing groups (e.g., fluorine at the benzofuran 5-position) increases metabolic stability by reducing CYP-mediated oxidation. Comparative studies show fluorinated analogs exhibit longer plasma t½ (e.g., 8.2 vs. 3.5 hours for non-fluorinated) and improved blood-brain barrier penetration .

Methodological Notes for Data Reproducibility

- Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres (N2/Ar) to prevent hydrolysis of the sulfonamide group .

- Crystallography : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.